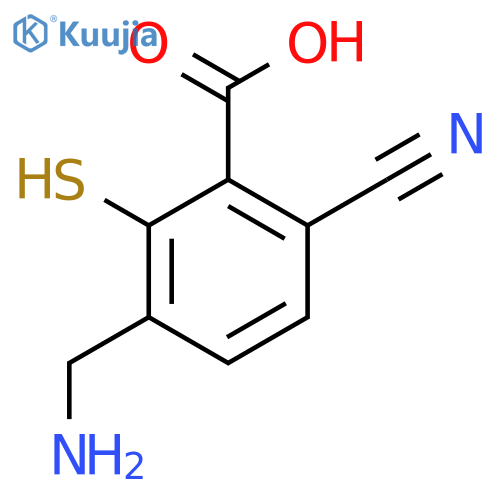Cas no 1807091-61-7 (3-Aminomethyl-6-cyano-2-mercaptobenzoic acid)

1807091-61-7 structure
商品名:3-Aminomethyl-6-cyano-2-mercaptobenzoic acid
CAS番号:1807091-61-7
MF:C9H8N2O2S
メガワット:208.237020492554
CID:4796345
3-Aminomethyl-6-cyano-2-mercaptobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Aminomethyl-6-cyano-2-mercaptobenzoic acid
-
- インチ: 1S/C9H8N2O2S/c10-3-5-1-2-6(4-11)8(14)7(5)9(12)13/h1-2,14H,4,11H2,(H,12,13)
- InChIKey: NOPNVRCGHSTAEO-UHFFFAOYSA-N
- ほほえんだ: SC1C(C(=O)O)=C(C#N)C=CC=1CN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- トポロジー分子極性表面積: 88.1
- 疎水性パラメータ計算基準値(XlogP): -2.1
3-Aminomethyl-6-cyano-2-mercaptobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015019064-1g |
3-Aminomethyl-6-cyano-2-mercaptobenzoic acid |
1807091-61-7 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
3-Aminomethyl-6-cyano-2-mercaptobenzoic acid 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1807091-61-7 (3-Aminomethyl-6-cyano-2-mercaptobenzoic acid) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
